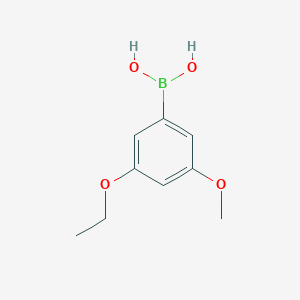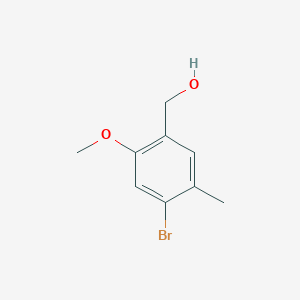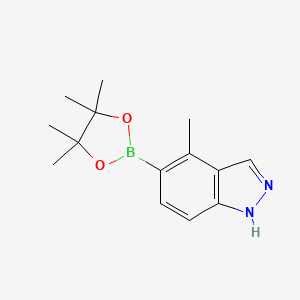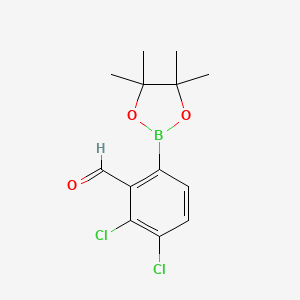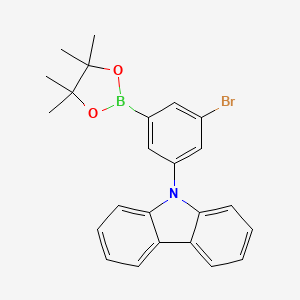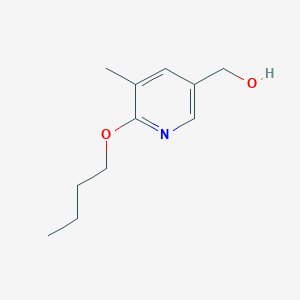
3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid pinacol ester is a complex organic compound that features a carbazole core, a chlorophenyl group, and a boronic acid moiety protected by a pinacol ester group
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The synthesis of 3-(9H-carbazol-9-yl)-5-chlorophenylboronic acid typically involves the reaction of 3-(9H-carbazol-9-yl)phenylboronic acid with a chlorinating agent such as N-chlorosuccinimide (NCS) under controlled conditions.
Pinacol Ester Formation: The boronic acid is then converted to its pinacol ester derivative by reacting with pinacol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the boronic acid group to its corresponding borate ester or boronic acid anhydride.
Reduction: Reduction reactions may involve the reduction of the carbazole core or the chlorophenyl group.
Substitution: Substitution reactions can occur at the boronic acid or chlorophenyl groups, often involving nucleophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and Dess-Martin periodinane (DMP).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base like triethylamine (TEA).
Major Products Formed:
Oxidation Products: Borate esters, boronic acid anhydrides.
Reduction Products: Reduced carbazole derivatives, chlorophenyl derivatives.
Substitution Products: Amides, esters, thioethers.
Mechanism of Action
Target of Action
Similar compounds, such as phenylboronic acid pinacol ester, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
It’s known that boronic acid pinacol esters like this compound can act as a donor molecule in the formation of novel donor-π-acceptor dyes for electrochemical applications . They can also be used in the formation of organic light emitting diodes (OLEDs) .
Biochemical Pathways
Given its potential use in the formation of oleds and donor-π-acceptor dyes, it may influence pathways related to light emission and electron transfer .
Result of Action
Given its potential use in the formation of oleds and donor-π-acceptor dyes, it may contribute to the generation of light and the transfer of electrons .
Scientific Research Applications
Chemistry: This compound is used in the synthesis of various organic molecules, serving as a building block for more complex structures. Its boronic acid functionality is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis.
Biology: In biological research, the compound can be used as a fluorescent probe or a molecular scaffold for drug discovery. Its ability to bind to specific biomolecules makes it valuable in studying biological processes and developing new therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for the development of anticancer, anti-inflammatory, and antiviral agents.
Industry: In materials science, the compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices. Its unique electronic properties make it suitable for use in high-performance materials.
Comparison with Similar Compounds
3-(9H-Carbazol-9-yl)phenylboronic Acid: This compound lacks the chlorophenyl group, resulting in different reactivity and applications.
3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl (mCBP): This compound features two carbazole units and is used in OLED devices as a host material for fluorescent and phosphorescent emitters.
3-(9H-Carbazol-9-yl)propanoic Acid: This compound has a shorter alkyl chain and different functional groups, leading to distinct chemical properties and applications.
Uniqueness: 3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid pinacol ester is unique due to its combination of a carbazole core, a chlorophenyl group, and a boronic acid moiety protected by a pinacol ester group. This combination provides a balance of electronic properties, reactivity, and stability, making it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
9-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BClNO2/c1-23(2)24(3,4)29-25(28-23)16-13-17(26)15-18(14-16)27-21-11-7-5-9-19(21)20-10-6-8-12-22(20)27/h5-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPALTNYUIKSESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)N3C4=CC=CC=C4C5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6301148.png)




![3-[2-carboxyethyl-(5-oxobenzo[a]phenoxazin-9-yl)amino]propanoic acid](/img/structure/B6301181.png)
![Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester](/img/structure/B6301193.png)
